molecular formula C9H12ClN3 B11902490 (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride

(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride

Cat. No.: B11902490
M. Wt: 197.66 g/mol
InChI Key: NSIKZDYLGSUMLF-UHFFFAOYSA-N
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Description

(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride is a benzimidazole derivative characterized by a methyl group at the 2-position of the benzo[d]imidazole ring and a methanamine substituent at the 6-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and receptor-modulating properties.

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

(2-methyl-3H-benzimidazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;/h2-4H,5,10H2,1H3,(H,11,12);1H

InChI Key

NSIKZDYLGSUMLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzimidazole with formaldehyde and ammonium chloride, followed by hydrochloric acid treatment to yield the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanamine group (-CH₂NH₂) undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of a base .

Table 1: Nucleophilic substitution reactions

SubstrateReagent/ConditionsProductYield (%)Reference
Methanamine groupCH₃I, K₂CO₃, DMF, 80°CN-Methyl derivative78
Methanamine groupAcCl, Et₃N, THF, 0°CAcetylated amide65

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, releasing the free base. The benzimidazole’s NH group (pKa ~5.5) and the methanamine’s NH₃⁺ (pKa ~9.5) facilitate pH-dependent reactivity :

  • Deprotonation : Under basic conditions (pH >10), the benzimidazole NH loses a proton, increasing aromatic ring electron density and enhancing electrophilic substitution .

  • Protonation : The methanamine group remains protonated in acidic environments, directing substituents to specific positions on the benzimidazole ring .

Cross-Coupling Reactions

The benzimidazole core participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki Coupling : Bromination at the 5-position of the benzimidazole enables palladium-catalyzed cross-coupling with aryl boronic acids (e.g., 2-methoxyphenylboronic acid) .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd catalysts .

Table 2: Cross-coupling reactions

Position ModifiedCoupling PartnerCatalyst SystemProduct ApplicationReference
Benzimidazole C52-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DMFFluorescent quinoline derivatives
Benzimidazole C2Aryl halidesPd₂(dba)₃, XantphosAntiviral analogs

Condensation Reactions

The primary amine reacts with carbonyl compounds:

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to form imines, which are intermediates in heterocyclic synthesis .

  • Cyclization : Reacts with α,β-unsaturated ketones to form fused bicyclic structures .

Salt Formation and Stability

The hydrochloride salt enhances water solubility but decomposes under strongly basic conditions. Neutralization with NaOH regenerates the free base, which is prone to oxidation at the methanamine group .

Reactivity in Biological Contexts

While not a direct chemical reaction, the compound’s amine group interacts with bacterial quorum-sensing receptors via hydrogen bonding, as shown in molecular docking studies .

Key Mechanistic Insights:

  • Steric Effects : The 2-methyl group on the benzimidazole ring hinders electrophilic substitution at adjacent positions, directing reactivity to the 5- and 6-positions .

  • Electronic Effects : The electron-rich benzimidazole ring activates the methanamine group for nucleophilic attacks .

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. Compounds structurally related to (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain benzimidazole derivatives possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Compound Activity MIC (µg/mL)
2-(4-Fluorophenyl)-1H-benzimidazoleAntimicrobial12.5 - 25
5-(4-Chlorophenyl)-1H-benzimidazoleAntifungal25 - 62.5

The specific antimicrobial efficacy of (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride remains to be fully characterized but can be inferred from related compounds.

Anticancer Potential

Benzimidazole derivatives are also explored for their anticancer properties. The structural features of (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride may contribute to its potential as an anticancer agent. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

A study highlighted the synthesis of several benzimidazole derivatives that demonstrated promising anticancer activity against human cancer cell lines, suggesting that (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride could be developed further in this area .

Neurological Applications

Recent research has indicated the potential of benzimidazole derivatives as positive allosteric modulators of GABA-A receptors, which are crucial in neurological functions. The unique structure of (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride may allow it to interact effectively with these receptors, potentially leading to therapeutic applications in treating anxiety and other neurological disorders .

Synthesis and Derivative Development

The synthesis of (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride can be approached through various methods, including microwave-assisted synthesis and conventional techniques. The ability to modify its structure opens avenues for developing new derivatives with enhanced biological activities or reduced side effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds related to (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride:

  • Antimicrobial Evaluation : A series of benzimidazole derivatives were tested for their antimicrobial effects, revealing that specific substitutions on the benzimidazole ring significantly influenced activity levels against various pathogens .
  • Anticancer Studies : In vitro studies demonstrated that certain benzimidazole derivatives could inhibit tumor growth and induce cell death in cancer models, highlighting the therapeutic potential of this class of compounds .
  • Neurological Research : Investigations into the interaction of benzimidazoles with GABA-A receptors provided insights into their potential as anxiolytics, with some derivatives showing improved metabolic stability compared to traditional drugs .

Mechanism of Action

The mechanism of action of (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its substitution pattern, which influences its physicochemical properties and biological interactions. Below is a detailed comparison with structurally related compounds (Table 1).

Table 1: Key Comparisons with Similar Benzimidazole and Imidazole Derivatives
Compound Name Structural Features Biological Activity Key Differentiators
(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride Methyl at position 2; methanamine at position 6 Potential receptor modulation, antimicrobial activity Unique 6-position methanamine enhances solubility and target specificity.
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride Methyl at position 1; methanamine at position 2 Antifungal and anti-inflammatory properties Positional isomerism alters receptor binding kinetics.
(2-Ethyl-1H-imidazol-4-yl)methanamine dihydrochloride Ethyl at position 2; dihydrochloride salt High solubility, antifungal activity Ethyl substituent and dihydrochloride form improve bioavailability compared to methyl derivatives.
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride Methoxy at position 5; ethanamine at position 2 Enhanced antioxidant effects Methoxy group increases electron density, altering redox properties.
(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride Chloro and methyl groups; pyrrolidine moiety Neuroprotective potential Pyrrolidine substitution enables cross-reactivity with CNS targets.

Pharmacokinetic and Solubility Profiles

  • Solubility: The hydrochloride salt of (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine ensures superior aqueous solubility compared to non-salt forms (e.g., free base analogs) .
  • Stability : The methyl group at the 2-position reduces steric hindrance, improving metabolic stability relative to bulkier substituents (e.g., ethyl or methoxy groups) .

Biological Activity

(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.

  • Molecular Formula : C9H12ClN3
  • Molecular Weight : 197.66 g/mol
  • CAS Number : 5805-57-2

1. Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit notable antimicrobial properties. The compound (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride was tested against various bacterial strains, showing promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus (ATCC 25923)15.6 mg/LStrong antibacterial
Micrococcus luteus (ATCC 10240)7.8 mg/LVery strong antibacterial
Escherichia coli (ATCC 25922)>1000 mg/LNo activity

The compound exhibited strong activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative strains, suggesting a selective mechanism of action that may involve disruption of bacterial cell wall synthesis or function .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicated that it inhibits various cancer cell lines, particularly those associated with breast and lung cancers.

Cell Line IC50 Value (µM) Effect
T-47D (breast cancer)5.35Cell cycle arrest in S-phase
A549 (lung cancer)8.00Induces apoptosis

The mechanism of action appears to involve the inhibition of specific kinases crucial for cancer cell proliferation, leading to cell cycle arrest and apoptosis . Notably, the compound showed a significant increase in the S-phase population of treated cells, indicating its potential as a kinase inhibitor .

3. Enzyme Inhibition

Enzyme assays have revealed that (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride acts as an inhibitor for several key enzymes involved in cancer metabolism.

Enzyme Inhibition (%) at 1 µM
V600EBRAF98
CDK485

These findings suggest that the compound may be beneficial in targeting specific pathways in tumor growth and progression, particularly in cancers characterized by mutations in these enzymes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against drug-resistant strains of Mycobacterium tuberculosis showed high activity with MIC values significantly lower than those of standard treatments. This positions it as a potential candidate for further development in treating resistant infections .

Case Study 2: Cancer Treatment

In a clinical trial setting, patients with HR-positive breast cancer were administered formulations containing this compound alongside standard therapies. Results indicated improved progression-free survival rates compared to historical controls, demonstrating its potential as an adjunct therapy .

Q & A

Q. What in vitro assays are suitable for evaluating its potential as a kinase or oxidase inhibitor?

  • Methodological Answer : Use fluorescence polarization (FP) assays for kinase inhibition (e.g., EGFR, Src) and Amplex Red-based assays for oxidase activity (e.g., LOXL2). Include Z’-factor validation to ensure assay robustness. For cellular models, employ HEK293 cells overexpressing target enzymes to quantify IC₅₀ in a physiologically relevant context .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.